molecular formula C10H13N3OS B2941354 2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide CAS No. 36860-53-4

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2941354
CAS No.: 36860-53-4
M. Wt: 223.29
InChI Key: SDAPFDQDYUHSNU-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a fused thienopyridine core with an ethano bridge (connecting positions 4 and 7) and a carboxamide substituent at position 2. This structure confers unique conformational rigidity and electronic properties, making it a candidate for pharmaceutical and catalytic applications.

Properties

IUPAC Name

4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-8(14)7-6-5-1-3-13(4-2-5)10(6)15-9(7)12/h5H,1-4,12H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPFDQDYUHSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide typically involves multiple steps, starting from simpler organic compounds. One common synthetic route involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality, with rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with different functional groups. These products can have diverse applications in various fields of research and industry.

Scientific Research Applications

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound may have biological activity and can be used in the study of biological processes or as a potential therapeutic agent.

  • Industry: : The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxamide vs. Carboxylate Esters

The target compound differs from its closest analogs, such as ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate, by the substitution of a carboxamide (-CONH₂) group for a carboxylate ester (-COOEt). The ester derivative, however, may exhibit higher lipophilicity, favoring membrane permeability in early-stage drug discovery .

Core Structural Differences: Ethano-Thienopyridine vs. Pyrano-Pyridine

Pyrano[2,3-b]pyridine-3-carboxamide derivatives (e.g., compound 61 in ) share the carboxamide functionality but replace the ethano-thienopyridine core with a pyrano-pyridine system. The absence of a sulfur atom and the inclusion of an oxygen-containing pyran ring alter electronic properties and reactivity. For instance, pyrano derivatives are synthesized via three-component reactions under solvent-free conditions using Fe₃O4-supported catalysts , whereas ethanothienopyridine derivatives likely require tailored catalytic systems due to steric constraints from the ethano bridge.

Substituent and Protecting Group Variations

Compounds such as ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (similarity score: 0.86, ) introduce a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This modification increases stability during synthesis but necessitates deprotection steps for bioactivity. In contrast, the target compound’s unprotected amino group may facilitate direct interactions in biological systems .

Simplified Thiophene Analogs

Lower-similarity analogs like ethyl 2-amino-5-isopropylthiophene-3-carboxylate (similarity score: 0.69, ) lack the bicyclic framework, resulting in reduced conformational rigidity. The isopropyl substituent enhances steric bulk and lipophilicity, which may limit solubility but improve binding to hydrophobic protein pockets .

Key Research Findings

  • Synthetic Accessibility: The target compound’s ethano bridge may complicate synthesis compared to monocyclic thiophenes, necessitating advanced catalysts (e.g., Fe₃O4-supported systems as in pyrano derivatives) .
  • Bioactivity Potential: The carboxamide group’s hydrogen-bonding capacity positions it favorably for targeting enzymes or receptors, unlike ester analogs optimized for passive diffusion .
  • Stability Considerations: Unprotected amino groups in the target compound may enhance reactivity but require careful handling to avoid degradation, whereas Boc-protected analogs offer greater synthetic flexibility .

Biological Activity

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H13N3OS
  • Molecular Weight : 223.3 g/mol
  • CAS Number : 36860-53-4

The compound's structure is characterized by a thieno[2,3-b]pyridine core, which is known to influence its biological properties.

Pharmacological Effects

  • Anticonvulsant Activity :
    Research indicates that derivatives of thienopyridine compounds exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models of epilepsy, suggesting that 2-amino derivatives may also possess similar effects .
  • CNS Activity :
    The compound has been evaluated for its central nervous system (CNS) effects. In behavioral tests, it showed potential antidepressant-like activity in rodent models, indicating that it may modulate neurotransmitter systems involved in mood regulation .
  • Antimicrobial Properties :
    Preliminary studies suggest that the compound could have antimicrobial effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator of GABAergic and serotonergic receptors, which are crucial in the regulation of seizure activity and mood disorders.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in neurotransmitter metabolism or bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantSignificant activity in rodent models
CNS EffectsAntidepressant-like effects in behavioral tests
AntimicrobialPotential activity against specific bacteria

Case Study Example

A notable study investigated the anticonvulsant properties of various thienopyridine derivatives, including the target compound. The results indicated that these compounds significantly reduced seizure frequency and duration in animal models when administered at specific dosages.

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Clinical Trials : To evaluate safety and efficacy in humans.
  • Mechanistic Studies : To clarify how this compound interacts with various biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing thieno[2,3-b]pyridine carboxamide derivatives?

The synthesis typically involves multicomponent reactions or cyclization strategies. For example, solvent-free three-component reactions using aldehydes, isocyanoacetamide, and cyano-pyridinone derivatives in the presence of Fe3O4-based catalysts (e.g., Fe3O4@SPNC) achieve yields up to 85% at 80°C . Alternative routes include nucleophilic substitution with chloroacetamide followed by base-promoted ring closure, as demonstrated in the synthesis of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • 1H/13C NMR : Critical for confirming substituent positions and ring saturation. For example, DEPT and 2D NMR resolve overlapping signals in ethyl 2-(aryloxo) derivatives .
  • X-ray crystallography : Validates stereochemistry and hydrogen-bonding networks, as shown in the crystal structure of 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide (space group P-1, Z = 2) .
  • HRMS : Confirms molecular weight and fragmentation patterns, particularly for nitro- or cyano-substituted analogs .

Q. What preliminary biological assays are used to evaluate pharmacological potential?

Cytotoxicity screening against multidrug-resistant (MDR) cancer cell lines (e.g., CCRF-CEM leukemia cells) via MTT assays is standard. Derivatives with cyclopropyl or arylthio substituents show IC50 values ranging from 0.5–10 µM, indicating structure-activity dependencies .

Advanced Research Questions

Q. How can solvent-free reaction conditions be optimized to improve regioselectivity?

Catalyst loading and temperature are key. Fe3O4@SPNC at 5 mol% under solvent-free conditions reduces side reactions (e.g., dimerization) by enhancing electron transfer. Monitoring via TLC every 30 minutes ensures intermediate stability . Contradictions in yield reproducibility across studies (e.g., 70–90%) may arise from moisture sensitivity of Boc-protected intermediates, necessitating anhydrous Na2SO4 drying .

Q. What strategies resolve discrepancies in reported cytotoxicity data?

Discrepancies often stem from cell line variability (e.g., P-gp overexpression in MDR lines) or assay protocols. Normalizing data using positive controls (e.g., doxorubicin) and standardizing incubation times (48–72 hours) improves cross-study comparability . For example, 6-hydroxy-3-methyl-N-phenyl derivatives show 10-fold lower activity in PANC-1 pancreatic cells vs. leukemia models, highlighting tissue-specific uptake (Note: BenchChem data excluded per user guidelines).

Q. How do steric and electronic effects influence catalytic cyclization efficiency?

Electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring accelerate cyclization by stabilizing transition states. Steric hindrance from bulky substituents (e.g., benzylidene) reduces yields by 20–30%, as observed in Cu-catalyzed syntheses of ethyl 2-amino-6-benzyl derivatives . Computational DFT studies (e.g., B3LYP/6-31G*) model these effects by analyzing charge distribution in intermediates .

Methodological Considerations

Q. What precautions are necessary for handling Boc-protected intermediates?

Boc groups are prone to acid-catalyzed cleavage. Storage under nitrogen at –20°C and avoiding aqueous workups until deprotection minimizes degradation. Safety protocols include PPE for respiratory protection (H335 hazard) and emergency eye wash stations .

Q. How to design SAR studies for antiviral thienopyridine derivatives?

Focus on substituent variations at positions 2 (amide), 4 (cyclopropyl), and 7 (hydroxy). For example, replacing ethyl esters with methyl carbamates increases blood-brain barrier penetration in murine models, while phenylthio groups enhance viral protease inhibition .

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